molecular formula C25H51NO12 B15125833 N-Boc-PEG10-alcohol

N-Boc-PEG10-alcohol

Cat. No.: B15125833
M. Wt: 557.7 g/mol
InChI Key: SXDGEPYJPQXRBC-UHFFFAOYSA-N
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Description

N-Boc-PEG10-alcohol is a polyethylene glycol (PEG) linker containing a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-PEG10-alcohol is synthesized through a multi-step process involving the protection of the amino group with a Boc group and the attachment of the PEG chain. The hydroxyl group is introduced at the end of the PEG chain. The Boc group is typically introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

N-Boc-PEG10-alcohol exerts its effects through its functional groups. The PEG spacer increases solubility and biocompatibility, while the hydroxyl and Boc-protected amino groups enable further chemical modifications. The deprotection of the Boc group under acidic conditions releases the free amine, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-PEG10-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility, flexibility, and ease of modification. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H51NO12

Molecular Weight

557.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H51NO12/c1-25(2,3)38-24(28)26-4-6-29-8-10-31-12-14-33-16-18-35-20-22-37-23-21-36-19-17-34-15-13-32-11-9-30-7-5-27/h27H,4-23H2,1-3H3,(H,26,28)

InChI Key

SXDGEPYJPQXRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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